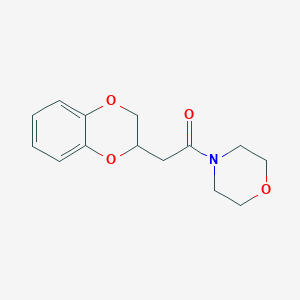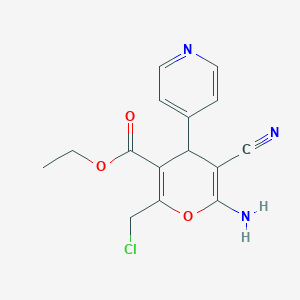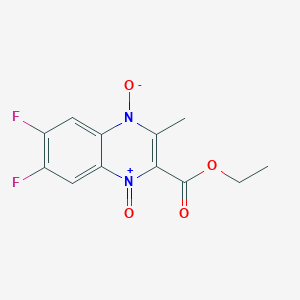![molecular formula C24H22N2O B11069185 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11069185.png)
4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a dimethylamino phenyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyclopentane ring and the dimethylamino phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: A compound with a similar quinoline core but different functional groups.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-one: Another heterocyclic compound with a fused ring system.
Uniqueness
4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is unique due to its specific combination of a quinoline core, a cyclopentane ring, and a dimethylamino phenyl group
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
12-[4-(dimethylamino)phenyl]-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,13(17)-hexaen-14-one |
InChI |
InChI=1S/C24H22N2O/c1-26(2)17-10-7-16(8-11-17)24-23-19(12-14-21(23)27)22-18-6-4-3-5-15(18)9-13-20(22)25-24/h3-11,13,24-25H,12,14H2,1-2H3 |
InChI Key |
DUODOFTZNTWZTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11069103.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B11069108.png)
![5-(pyridin-3-yl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11069111.png)


![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11069141.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11069152.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)

![N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(furan-2-ylmethyl)sulfanyl]acetamide](/img/structure/B11069166.png)

![1-[(2E)-3-(phenylsulfonyl)prop-2-en-1-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11069175.png)
